molecular formula C27H21Cl2N3O3 B11542026 N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)

N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)

Cat. No.: B11542026
M. Wt: 506.4 g/mol
InChI Key: LUAGLKJPPHZINM-ACXHZZMFSA-N
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Description

N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide is a complex organic compound characterized by the presence of a furan ring, a hydrazone linkage, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with diphenylacetamide: The hydrazone intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide: shares structural similarities with other hydrazone derivatives and furan-containing compounds.

Uniqueness

  • The presence of both the furan ring and the diphenylacetamide moiety in the same molecule makes this compound unique. This combination of structural features may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H21Cl2N3O3

Molecular Weight

506.4 g/mol

IUPAC Name

N-[2-[(2Z)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H21Cl2N3O3/c28-20-11-13-22(23(29)15-20)24-14-12-21(35-24)16-31-32-25(33)17-30-27(34)26(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,26H,17H2,(H,30,34)(H,32,33)/b31-16-

InChI Key

LUAGLKJPPHZINM-ACXHZZMFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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